molecular formula C18H17N3O2 B6329676 4,6-Bis(4-methoxyphenyl)pyrimidin-2-amine CAS No. 125968-55-0

4,6-Bis(4-methoxyphenyl)pyrimidin-2-amine

Cat. No. B6329676
CAS RN: 125968-55-0
M. Wt: 307.3 g/mol
InChI Key: ZFMPORMMFCGMPG-UHFFFAOYSA-N
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Description

“4,6-Bis(4-methoxyphenyl)pyrimidin-2-amine” is a synthetic compound used in a variety of scientific research applications. It is a heterocyclic compound composed of nitrogen, oxygen, and carbon atoms. This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

Several 4,6-diarylpyrimidin-2-amine derivatives have been synthesized for anticancer properties . An efficient and general protocol for the synthesis of functionalized 2,4,6-triaryl pyridines and pyrimidines was developed from commercially available aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation .


Molecular Structure Analysis

The molecular formula of “4,6-Bis(4-methoxyphenyl)pyrimidin-2-amine” is C18H16N2O2 . The structure-activity relationship calculations showed hydrophobic substituents and 1-naphthalenyl group at the R2 position increased the activity .


Chemical Reactions Analysis

The reactions of “4,6-Bis(4-methoxyphenyl)pyrimidin-2-amine” are likely to proceed through a TEMPO complexation/enamine addition/transient α-occupation/β-TEMPO elimination/cyclization sequence .

Scientific Research Applications

Scientific Research Applications of 4,6-Bis(4-methoxyphenyl)pyrimidin-2-amine

Corrosion Inhibition in Petroleum Industry: This compound has been identified as an effective corrosion inhibitor, particularly for oil well/tubing steel in acidic environments. Its use can help protect vital infrastructure in the petroleum industry from corrosive damage.

Medicinal Chemistry: In medicinal research, heterocyclic compounds like 4,6-Bis(4-methoxyphenyl)pyrimidin-2-amine are crucial. They serve as building blocks for creating various therapeutic agents due to their diverse biological activities .

Anticancer Activity: A derivative of this compound has been shown to inhibit AURKA (aurora kinase A), which is involved in cancer cell proliferation. It reduces clonogenicity, arrests the cell cycle at the G2/M phase, and induces caspase-mediated apoptotic cell death in human colon cancer cells .

Dyestuff and Sanitizers: The compound is used in the synthesis of dyestuffs and sanitizers, leveraging its chemical properties to impart color or sanitation capabilities in various products .

Antioxidants and Copolymer Synthesis: Its antioxidative properties make it suitable for use as an antioxidant. Additionally, it can be involved in copolymer synthesis, contributing to the creation of new polymeric materials with enhanced properties .

Additional Applications: While specific details are not provided in the search results, compounds like 4,6-Bis(4-methoxyphenyl)pyrimidin-2-amine are generally used in a variety of other scientific research applications due to their heterocyclic structure which includes nitrogen, oxygen, and carbon atoms.

BenchChem Open Medicinal Chemistry Journal Springer Link

Mechanism of Action

Target of Action

The primary target of 4,6-Bis(4-methoxyphenyl)pyrimidin-2-amine is Aurora kinase A (AURKA) . AURKA is a protein that plays a crucial role in cell division by controlling the formation of the mitotic spindle. It is often overexpressed in cancer cells, making it a potential target for anticancer therapies .

Mode of Action

4,6-Bis(4-methoxyphenyl)pyrimidin-2-amine interacts with AURKA, inhibiting its activity . This interaction reduces the phosphorylation of AURKA at Thr283, a critical step in the activation of the kinase .

Biochemical Pathways

The inhibition of AURKA affects the cell cycle, specifically causing the accumulation of cells in the G2/M phase . This disruption of the cell cycle can lead to apoptosis, or programmed cell death, a desirable outcome in the treatment of cancer .

Result of Action

The result of 4,6-Bis(4-methoxyphenyl)pyrimidin-2-amine’s action is a reduction in clonogenicity, or the ability of cells to form colonies . It also induces caspase-mediated apoptotic cell death in HCT116 human colon cancer cells . This means that the compound triggers the activation of caspases, enzymes that play a crucial role in the execution of apoptosis .

Action Environment

The action of 4,6-Bis(4-methoxyphenyl)pyrimidin-2-amine can be influenced by various environmental factors. For instance, the compound has been identified as an effective corrosion inhibitor, particularly for oil well/tubing steel in acidic environments. This suggests that the compound’s action, efficacy, and stability could be affected by the pH of the environment.

Future Directions

The compound and its derivatives have shown potential in anticancer research . Further studies could focus on exploring its potential in other therapeutic areas, improving its synthesis process, and investigating its detailed mechanism of action.

properties

IUPAC Name

4,6-bis(4-methoxyphenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-22-14-7-3-12(4-8-14)16-11-17(21-18(19)20-16)13-5-9-15(23-2)10-6-13/h3-11H,1-2H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFMPORMMFCGMPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Bis(4-methoxyphenyl)pyrimidin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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